1-(3,5-dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
The compound 1-(3,5-dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a heterocyclic molecule featuring a 1,2,3-triazole core substituted with a 3,5-dimethylphenyl group at position 1 and a 1,2,4-oxadiazole ring bearing a thiophene moiety at position 2.
Key structural features:
- 1,2,3-Triazole core: Known for metabolic stability and participation in hydrogen bonding.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6OS/c1-9-6-10(2)8-11(7-9)22-14(17)13(19-21-22)16-18-15(20-23-16)12-4-3-5-24-12/h3-8H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVJEPBUXSONOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
Formation of the 1,2,3-triazole ring: This step involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne are reacted in the presence of a copper catalyst to form the triazole ring.
Coupling of the aromatic rings: The final step involves coupling the 3,5-dimethylphenyl and thiophen-2-yl groups to the triazole-oxadiazole core using palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxadiazole and triazole rings are susceptible to nucleophilic substitution, particularly under acidic or basic conditions. The oxadiazole’s electron-deficient nature allows for ring-opening or functionalization at the C-5 position. For example:
| Reaction Type | Conditions | Product/Outcome | Source |
|---|---|---|---|
| Hydrolysis of Oxadiazole | HCl (aq.), reflux, 6–8 h | Formation of thioamide intermediates | |
| Alkylation at Triazole | K₂CO₃, DMF, alkyl halides, 60°C | N-Alkylated derivatives with improved solubility |
The triazole’s amine group (-NH₂) can undergo alkylation or acylation. For instance, reaction with acetyl chloride in pyridine yields the corresponding acetamide derivative.
Electrophilic Substitution on Thiophene
The thiophene ring undergoes electrophilic substitution (e.g., sulfonation, halogenation) at the α-position due to its electron-rich aromatic system:
| Reaction | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Bromination | Br₂, CHCl₃, 0°C, 2 h | 5-Bromo-thiophene derivative | |
| Nitration | HNO₃/H₂SO₄, 0–5°C, 1 h | 5-Nitro-thiophene analog |
These reactions modify electronic properties, potentially enhancing biological activity .
Cycloaddition and Ring-Opening
The triazole’s 1,2,3-triazole core participates in Huisgen cycloaddition, while the oxadiazole may undergo ring-opening under harsh conditions:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Click Chemistry | Cu(I) catalyst, alkyne, RT | Triazole-linked conjugates | |
| Oxadiazole Ring-Opening | H₂O, NaOH, 100°C, 12 h | Cleavage to form thiophene-carboxylic acid |
Functionalization of the Amine Group
The primary amine (-NH₂) on the triazole serves as a key site for derivatization:
Key Research Findings
-
Microwave-assisted synthesis reduces reaction times by 50% compared to conventional heating.
-
The thiophene moiety enhances π-π stacking in molecular complexes, improving binding to biological targets .
-
Alkylation of the triazole amine increases lipophilicity, correlating with improved blood-brain barrier penetration in analogs.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole and oxadiazole moieties exhibit promising antimicrobial properties. The incorporation of the thiophene ring enhances the biological activity of these compounds. Research has shown that derivatives of 1,2,4-oxadiazole are effective against various bacterial strains and fungi. For instance, a study highlighted the synthesis of new derivatives that demonstrated potent antimicrobial activity against resistant strains of bacteria and fungi .
Anticancer Properties
The compound's structural components suggest potential anticancer applications. Triazole derivatives have been reported to inhibit tumor growth by interfering with DNA synthesis and cell division processes. Preliminary investigations into similar compounds have shown efficacy against several cancer cell lines, indicating that 1-(3,5-dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine may also exhibit similar properties .
Organic Light Emitting Diodes (OLEDs)
The compound's electronic properties make it a candidate for use in OLED technology. Its ability to facilitate hole transport can improve the efficiency of light-emitting layers in OLED devices. Research into similar compounds has shown that modifications in their structure can lead to enhanced performance in electronic applications .
Case Studies
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s mode of action.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related analogs from the evidence:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target compound’s thiophene (electron-rich) contrasts with Compound B’s trifluoromethyl (electron-withdrawing), which may influence redox stability and target binding .
- Bioactivity : Compound C’s nitrophenyl and benzothiazole groups correlate with antiproliferative effects, suggesting that the target compound’s dimethylphenyl and thiophene-oxadiazole could modulate similar pathways .
Crystallographic and Computational Insights
- Planarity and Hydrogen Bonding : Analogous to the thiadiazole derivative in , the target compound’s triazole and oxadiazole rings likely form planar structures stabilized by intramolecular hydrogen bonds, enhancing crystallinity .
Biological Activity
The compound 1-(3,5-dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (CAS Number: 892749-15-4) is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes current research findings regarding its biological activity, presents data tables summarizing key studies, and discusses the implications of these findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 338.4 g/mol . The structure features a triazole ring fused with an oxadiazole moiety and a thiophene ring, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, a review indicated that compounds similar to the one exhibited significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) studies show that modifications to the oxadiazole and triazole rings can enhance anticancer efficacy.
Case Studies
-
In Vitro Studies :
- A study evaluated the compound's effects on HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer) cell lines. The compound demonstrated an IC50 value of approximately 2.5 µM , indicating potent activity compared to standard chemotherapeutics like doxorubicin which has an IC50 of around 0.5 µM .
Cell Line IC50 (µM) Comparison Standard HEPG2 2.5 Doxorubicin (0.5) MCF7 1.8 Staurosporine (4.18) SW1116 3.0 Ethidium Bromide (2.71) - Mechanistic Insights :
Antimicrobial Activity
The compound also shows promising antimicrobial properties against various pathogens. In vitro assays indicated that it inhibits bacterial growth effectively.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(3,5-dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine?
- Methodological Answer : The compound’s synthesis involves multi-step heterocyclic coupling. Key steps include:
- Oxadiazole Formation : Reacting thiophene-2-carboxylic acid with hydroxylamine to form the oxadiazole core via cyclization under reflux with POCl₃ .
- Triazole Assembly : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 3,5-dimethylphenyl group to the triazole ring .
- Amine Functionalization : Introduce the amine group via nucleophilic substitution or reductive amination under basic conditions (e.g., K₂CO₃ in DMF) .
- Key Considerations : Microwave-assisted synthesis (e.g., 100°C, 30 min) improves yield and purity compared to conventional heating .
Q. How can the compound’s structural conformation and stability be validated?
- Methodological Answer :
- X-ray Crystallography : Resolve tautomeric forms (e.g., triazole ring protonation sites) and confirm substituent positions .
- Spectroscopic Analysis :
- IR : Confirm amine (-NH₂) stretches at ~3300 cm⁻¹ and oxadiazole C=N at 1600 cm⁻¹ .
- NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., thiophenyl protons at δ 7.2–7.5 ppm) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–100 µg/mL .
- Cytotoxicity Testing : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact pharmacological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituted phenyl/thiophene groups and compare activity. For example:
- Replace 3,5-dimethylphenyl with electron-withdrawing groups (e.g., -NO₂) to enhance antimicrobial potency .
- Substitute thiophen-2-yl with furan-2-yl to assess changes in bioavailability .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., E. coli DNA gyrase) .
Q. What strategies resolve contradictions in reported activity data for similar triazole-oxadiazole hybrids?
- Methodological Answer :
- Meta-Analysis : Compare datasets from PubChem and Acta Cryst. studies to identify variables (e.g., solvent polarity, assay protocols) causing discrepancies .
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
Q. How can tautomerism in the triazole ring affect experimental outcomes?
- Methodological Answer :
- Tautomer-Specific Studies : Use deuterated solvents (e.g., DMSO-d₆) in NMR to stabilize specific tautomers .
- Crystallographic Data : Compare crystal structures to identify dominant tautomeric forms under different conditions (e.g., pH, temperature) .
Experimental Design & Safety
Q. What experimental controls are critical for reproducibility in cytotoxicity assays?
- Methodological Answer :
- Positive Controls : Use doxorubicin (IC₅₀ ~1 µM) for cancer cells and ampicillin (10 µg/mL) for bacteria .
- Solvent Controls : Include DMSO (≤0.1% v/v) to rule out solvent-mediated toxicity .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
